Hinesol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leukemia Treatment

Scientific Field: Oncology

Methods of Application: The antitumor effect of Hinesol was associated with apoptosis.

Anti-inflammatory Treatment

Scientific Field: Immunology

Application Summary: Hinesol has been found to exhibit a strong anti-inflammatory effect.

Methods of Application: The detailed mechanism was associated with suppression of toll-like receptor 4 (TLR4) expression and NF-κB activation.

Distinguishing Different Areas

Scientific Field: Geographic Differentiation

Application Summary: Hinesol, along with atractylon and β-eudesmol, were selected as the potential markers for distinguishing different areas by orthogonal partial least squares discriminant analysis (OPLS-DA).

Methods of Application: A strategy combining gas chromatography-mass spectrometry (GC-MS) and chemical pattern recognition was applied to compare the essential oil of Atractylodes lancea from different regions in China.

Results: There were significant differences in six compounds, including Hinesol, between the three areas.

Apoptosis Induction

Scientific Field: Cell Biology

Application Summary: Hinesol has been found to induce apoptosis in human leukemia HL-60 cells.

Results: Hinesol induced apoptosis through the JNK signaling pathway in HL-60 cells.

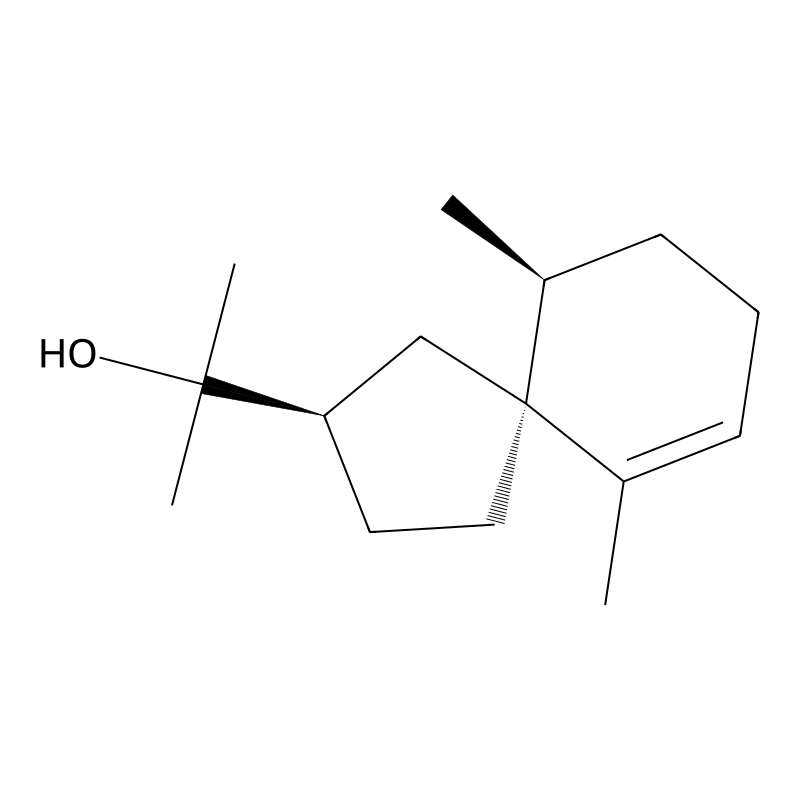

Hinesol is a naturally occurring sesquiterpene alcohol primarily derived from the rhizome of Atractylodes lancea, a plant known for its medicinal properties. It has garnered interest due to its unique chemical structure and potential biological activities. Hinesol is characterized by its spirovetivane skeleton, which contributes to its distinctive physical and chemical properties. The compound is recognized for its role in traditional medicine and has been studied for various therapeutic applications.

- Cellular Uptake: Hinesol enters the leukemia cells, possibly through passive diffusion across the cell membrane [].

- Mitochondrial Disruption: Hinesol disrupts the mitochondrial membrane potential, an essential factor in cellular energy production [].

- Caspase Activation: This disruption triggers the activation of caspases, a family of enzymes that dismantle cellular components during apoptosis [].

- Cell Death: The activation of caspases leads to the controlled demolition of the cancer cell [].

- Toxicity: Information on Hinesol's specific toxicity is limited. However, similar sesquiterpenoids can have varying degrees of toxicity depending on the structure and dosage.

- Flammability: Data on flammability is not available, but the presence of hydrocarbon chains suggests some level of flammability.

- Reactivity: No specific information on reactivity is currently available.

- Acid-Catalyzed Rearrangement: Hinesol can be converted into 1α-hydroxyeudesmols through acid-catalyzed rearrangements, yielding various spirane-type products .

- Phosphine-Catalyzed Reactions: A significant method for synthesizing hinesol involves phosphine-catalyzed [3+2] cycloadditions, which facilitate the construction of complex molecular frameworks .

- Reduction Reactions: Hinesol can also participate in reduction reactions involving α,β-unsaturated carbonyl compounds, showcasing its reactivity under specific conditions .

Hinesol exhibits various biological activities, making it a compound of interest in pharmacology:

- Spasmolytic Activity: Research indicates that hinesol possesses spasmolytic properties, which may contribute to its therapeutic effects in treating gastrointestinal disorders .

- Cerebral Circulation Enhancement: It has been suggested that hinesol may enhance cerebral circulation, potentially benefiting cognitive functions and neurological health .

The synthesis of hinesol can be approached through several methods:

- Natural Extraction: Hinesol is typically isolated from the rhizome of Atractylodes lancea using solvent extraction techniques.

- Total Synthesis: Several synthetic routes have been developed, including:

Hinesol has diverse applications across various fields:

- Pharmaceutical Industry: Due to its spasmolytic and potential neuroprotective properties, hinesol is explored for use in medications targeting gastrointestinal and neurological disorders.

- Traditional Medicine: It has been utilized in traditional herbal remedies within certain cultures, particularly in East Asia.

- Flavoring and Fragrance: Hinesol's pleasant aroma makes it suitable for use in perfumery and flavoring industries.

Hinesol shares structural and functional similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Eudesmol | Sesquiterpene alcohol | Known for anti-inflammatory effects |

| Vetiverol | Sesquiterpene alcohol | Used in perfumery; calming properties |

| Patchoulol | Sesquiterpene alcohol | Antimicrobial properties; strong aroma |

Uniqueness of Hinesol

Hinesol's uniqueness lies in its specific spirovetivane structure, which differentiates it from other sesquiterpenes. Its combination of spasmolytic activity and potential neuroprotective effects positions it as a valuable candidate for further pharmacological exploration. Additionally, its natural occurrence in Atractylodes lancea highlights its significance in traditional medicine practices.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299

Weiqiang Guo, Songbai Liu, Xin Ju, Jiahui Du, Bin Xu, Hongxia Yuan, Fenju Qin, Liangzhi LiPMID: 31338882 DOI: 10.1002/jcb.28696

Abstract

Lung cancer (especially, non-small cell lung cancer [NSCLC]) is one of the most malignant cancers in the world. Hinesol is the major component of the essential oil of Atractylodes lancea (Thunb.) DC and possesses the most promising anticancer function. However, the effects and molecular mechanism of hinesol on antiproliferation in NSCLC cells has not been well understood. In this study, we found that hinesol effectively inhibited the A549 and NCI-H1299 cells in a dose- and time-dependent manner by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide assay. In addition, hinesol induced cell cycle arrest at G0/G1 phase and apoptosis assessed by flow cytometry in A549 cells. Furthermore, Western blot analysis showed that hinesol decreased phosphorylation of mitogen-activated protein kinase, extracellular signal-regulated kinase, IκBα, and p65 inhibited the expressions of Bcl-2, cyclin D1 and upregulated the expression of Bax. Based on these results, hinesol might be a potential drug candidate of anti-NSCLC for therapy.[Study on the chemical components of volatile oil from Euphorbia pekinensis radix]

Xue-Fei Li, Gen-Ben Bai, Ru-Feng Wang, Ji-Feng Yang, Ming Yuan, Yan-Nan An, Xiu-Wen WuPMID: 23901651 DOI:

Abstract

To analyze the volatile oil from Radix Euphorbia Pekinensis.Volatile oil was extracted from Radix Euphorbia Pekinensis by steam distillation and GC-MS was employed for detecting the content of the constituents. The relative content of the chemical constituents were calculated using area normalization method.

35 peaks were separated and 29 constituents were identified. The yield rate of volatile oil extracted from the dried radix of Euphorbia Pekinensis was 0.3%.

The main components of volatile oil were agarospirol and hedycargol and their contents were 49.23% and 20.66% respectively. This paper provides valuable experimental data for further research of Radix Euphorbia Pekinensis.

[Effects of Lime on Seedling Growth,Yield and Volatile Constituents of Atractylodes lancea]

Yan Zhang, Sakurai Miki, Mei-lan Chen, Xiuji Takeda, Dong-yue Zhao, Li-ping Kang, Lan-ping GuoPMID: 26495637 DOI:

Abstract

To investigate the effects of different amounts of lime on yield and quality of Atractylodes lancea, and to provide reference for the herb growing site soil improvement and self-poisoning ease.Add different gradients of lime, and then measure their growth targets, yield and four kinds of volatile constituents content(hinesol, atractylone, β-eudesmol and atractylodin). Volatile constituents yield per plant was calculated.

Adding 160 g/m2 lime had a significant role in promoting the growth and yield of herb; Adding 80 g/m2 lime was conducive to the volatile constituents production, and adding lime decreased the atractylone and atractylodin content, while increased the hinesol and β-eudesmol content; Adding 160 g/m2 lime promoted the volatile constituents yield per plant.

Adding lime plays a role of neutralize soil pH, antibacteria and prevention incognita, and has a certain degree of ease autotoxicity and obstacle,and then promotes the yield and volatile constituents production of Atractylodes lancea.

Molecular docking and ADME studies of natural compounds of Agarwood oil for topical anti-inflammatory activity

Dharmendra K Yadav, Vipin Mudgal, Jyoti Agrawal, Anil K Maurya, Dnyaneshwar U Bawankule, Chandan S Chanotiya, Feroz Khan, Sanjog T ThulPMID: 23566359 DOI: 10.2174/1573409911309030012

Abstract

Aquilaria agallocha Roxb. family, Thymelaeaceae, is an evergreen plant of South-East Asia, commonly described as aloe wood or agarwood. Traditionally, the bark, root and heartwood are used for their medicinal properties as a folk medicine for hundreds of years. Chemical analyses revealed that the bulk of the oil is constituted by agarospirol (12.5%), jinkoh-eremol (11.8%) and hinesol (8.9%) as major contributor. In the present work, a QSAR model for antiinflammatory activity of 10-epi-γ-Eudesmol, jinkoh-eremol, agarospirol and other compounds has been developed by multiple linear regression method. The r(2) and rCV(2) of a model were 0.89 and 0.81 respectively. In silico molecular docking study suggests that compound 10-epi-γ-Eudesmol, jinkoh-eremol and agarospirol are preferentially more active than other identified compounds with strong binding affinity to major anti-inflammatory and immunomodulatory receptors. The oil displayed a significant and dose dependent reduction of 12-O-tetradecanoylphorobol-13 acetate (TPA)- induced ear edema and MDA activity when compared with vehicle treated mice. Pro-inflammatory cytokines (IL-1β, IL-6 and TNF-α) were also reduced significantly in a dose dependent manner in all the TPA treated groups as compared to control. The present study indicates that agarwood oil significantly reduced the skin thickness, ear weight, oxidative stress and pro-inflammatory cytokines production in TPA-induced mouse ear inflammation model and contributed towards validation of its traditional use to treat inflammation related ailments.Chemical composition and in vitro antimicrobial activity of the essential oil of Cyclotrichium leucotrichum from Iran

M H Mirjalili, J Hadian, A Aliahmadi, M R Kanani, A SonboliPMID: 22455838 DOI: 10.1080/14786419.2012.673606

Abstract

The objective of this study was to investigate in vitro antimicrobial activity and composition of the essential oil of Cyclotrichium leucotrichum growing wild in Iran. The essential oil was obtained by hydro-distillation and analysed by GC-FID and GC/MS. Fifty-nine components representing 98.9% of the total oil were characterised. The essential oil which has 1,8-cineol (14.8%), elemol (12.6%), spathulenol (9.4%), E-caryophyllene (5.7%) and hinesol (5.7%) as its main components, exhibited moderate activity against seven bacteria and a yeast, Candida albicans, with minimum inhibitory concentration values ranging from 0.5 to 64 mg mL(-1) and minimum bactericidal concentration values ranging from 2 to >64 mg mL(-1), respectively. The best inhibitory effects were against three gram-positive bacteria and tested yeast, C. albicans.Evaluation of heritability of β-eudesmol/hinesol content ratio in Atractylodes lancea De Candolle

Takahiro Tsusaka, Bunsho Makino, Ryo Ohsawa, Hiroshi EzuraPMID: 32160928 DOI: 10.1186/s41065-020-00123-3

Abstract

Atractylodes lancea De Candolle is a medicinal plant distributed in East Asia. Its rhizome has been used as an important crude drug in traditional Chinese and Japanese medicines for the treatment of numerous diseases and disorders. In recent years, the demand for mass production of the crude drug with a stable quality has increased. Its major active compounds are sesquiterpenoids, such as β-eudesmol and hinesol that have closely related chemical structures with each other. As the criteria for evaluating the quality of A. lancea, the β-eudesmol/hinesol content ratio is considered important. In A. lancea, the ratio could be considered to be influenced by genetic factors, geographical environment factors and these interactions. Few studies of a detail genetic analyses for β-eudesmol/hinesol content ratio have been reported. Therefore, we evaluated the heritability and genotype-environment interaction on the β-eudesmol/hinesol content ratio in A. lancea using clonal lines propagated with division of rhizome.The heritability of the β-eudesmol/hinesol content ratio in A. lancea was evaluated through the cultivation of clonal lines of A. lancea in both different years (2016, 2017) and locations (Hokkaido, Ibaraki). Correlations between β-eudesmol and hinesol contents were identified in all clonal lines, with high correlation coefficients (r = 0.73-0.99). The broad-sense heritability of the β-eudesmol/hinesol content ratio was revealed to be high at 0.92. The effects of cultivation year were smaller than that of genotype, and few genotype-environment interactions were observed. In addition, the influence of cultivation location was also smaller than that of genotype, and the correlation between the two cultivation locations on the β-eudesmol/hinesol content ratio was high. The results suggested that the β-eudesmol/hinesol content ratio in A. lancea is highly dependent on genetic factors.

We demonstrate that the heritability of β-eudesmol/hinesol content ratio is high and that the effects of genetic factors were stronger than that of environmental factors such as cultivation location and year. Our findings suggested that selective breeding and clonal propagation are effective strategies for the production of A. lancea with stable qualities for use in the production of crude drugs.

Microscopic Characteristic and Chemical Composition Analysis of Three Medicinal Plants and Surface Frosts

Da Qing Yu, Xiao Jing Han, Ting Yu Shan, Rui Xu, Jin Hu, Wang Xing Cheng, Liang Ping Zha, Hua Sheng PengPMID: 31842368 DOI: 10.3390/molecules24244548

Abstract

The accumulation of chemical constituents of some medicinal plants, such asT. Hong et J. X. Zhang,

(Rehder and E. H. Wilson) N. H. Xia and C. Y. Wu. and

(Thunb.) DC, can precipitate on the surface and form frosts after natural or artificial intervention. The characteristics of these three medicinal plants and their frosts were analyzed by light microscope, polarizing microscope, stereomicroscope, and metalloscope. The results of ordinary Raman of

and

showed that the frosts of

matched paeonol, while that of

matched magnolol and honokiol. In

and its frost, 19 peaks were identified by UPLC-Q/TOF-MS, and the main component was paeonol. Eleven components were identified in

and its frosts, and the main components were magnolol and honokiol.

and its frosts were analyzed by gas chromatography-mass spectrometry (GC-MS), 21 were identified, and its main components were hinesol and β-eudesmol. These three medicinal plants accumulate compounds and precipitate frosts on the surface. The results show that the components of the frosts provide a basis for quality evaluation and research on similar medicinal plants, and reveals the scientific connotation of "taking the medicinal materials' precipitated frosts as the best" of

,

, and

, to some extent.

Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells

Yutaka Masuda, Takayuki Kadokura, Maki Ishii, Kimihiko Takada, Junichi KitajimaPMID: 25833731 DOI: 10.1007/s11418-015-0897-5

Abstract

Hinesol is a unique sesquiterpenoid isolated from the Chinese traditional medicine, Atractylodes lancea rhizome. In a previous study, we screened various natural products in human leukemia HL-60 cells and identified an essential oil fraction from A. lancea rhizome that exhibited apoptosis-inducing activity in these cells; hinesol was subsequently shown to be the compound responsible for this apoptosis-inducing activity. In this study, we describe the cytotoxic effects and molecular mechanisms of hinesol in HL-60 cells. The antitumor effect of hinesol was associated with apoptosis. When HL-60 cells were treated with hinesol, characteristic features of apoptosis, such as nuclear fragmentation and DNA fragmentation, were observed. These growth-inhibitory and apoptosis-inducing activities of hinesol in leukemia cells were much stronger than those of β-eudesmol, another compound isolated from the essential oil fraction. Furthermore, hinesol induced activation of c-Jun N-terminal kinase (JNK), but not p38, prior to the onset of apoptosis. These results suggested that hinesol induced apoptosis through the JNK signaling pathway in HL-60 cells. Therefore, hinesol may represent a novel medicinal drug having indications in the treatment of various cancers, including leukemia.[Simultaneous determination of atractylone, hinesol, beta-eudesmol, atrctylodin in Atractylodes lancea and hierarchical cluster analysis]

Lei Zhang, Zhen Ouyang, Ming Zhao, Peixiang Wang, Jing FangPMID: 20545197 DOI: 10.4268/cjcmm20100615

Abstract

To develop a GC method for simultaneous determination of 4 compounds (atractylone, hinesol, beta-eudesmol and atractylodin) in Atractylodes lancea.A HP-1 capillary column (0.25 mm x 30 m, 0.25 microm) was used. The detector was FID:Inlet temperature was 250 degrees C. The detector temperature was 250 degrees C. The column temperature was set at 145 degrees C and held for 25 min after injection, then programmed at 10 degrees C x min(-1) to 250 degrees C and held for 10 min at the temperature. The carrying gas was nitrogen, split ratio was 40:1. Injection volume was 2 microL, Cluster analysis was performed by SPSS13.0 software.

The linear ranges for atractylone, hinesol, beta-eudesmol and atractylodin were 0.0122. 32 (r = .9998), 0.008-1.68 (r = 0.9998), 0.009-1.76 (r = 0.9999), 0.016-3.20 g x L(-1) (r = 0.9997), respectively. The average recoveries (n = 3) of atractylone, hinesol, beta-eudesmol and atractylodin were 98.0%-99.0%, 97.7%-99.4%, 98.4%-99.2%, 97.8%-99.7%, respectively. The samples analyzed were divided into two classes.

This method is simple, specific, repeatable and stable. It can be applied for the simultaneous determination of 4 compounds (atractylone, hinesol, beta-eudesmol and atractylodin) in A. lancea, which will provide the basis for the quality control of A. lancea. The contents of 4 active compounds were significantly different between geo-authentic and non-authentic producing areas.

[Fingerprint of volatile oil of Atractylodes lancea by GC-MS]

Zhen Ouyang, Ling Yang, Shu-Lan Su, Xu Feng, Ming WangPMID: 18050740 DOI: